molecular formula C7H9Cl2NO B3030855 2-(Chloromethyl)-6-methylpyridin-3-ol hydrochloride CAS No. 98280-34-3

2-(Chloromethyl)-6-methylpyridin-3-ol hydrochloride

Cat. No.: B3030855
CAS No.: 98280-34-3
M. Wt: 194.06
InChI Key: PBODNZYFFCEMGE-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-methylpyridin-3-ol hydrochloride is a pyridine derivative characterized by a hydroxyl group at position 3, a chloromethyl group at position 2, and a methyl group at position 5. This compound’s hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its reactive chloromethyl group enables nucleophilic substitution reactions, allowing for further functionalization .

Properties

IUPAC Name

2-(chloromethyl)-6-methylpyridin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c1-5-2-3-7(10)6(4-8)9-5;/h2-3,10H,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBODNZYFFCEMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743500
Record name 2-(Chloromethyl)-6-methylpyridin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98280-34-3
Record name 2-(Chloromethyl)-6-methylpyridin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-methylpyridin-3-ol hydrochloride typically involves the chloromethylation of 6-methylpyridin-3-ol. One common method includes the reaction of 6-methylpyridin-3-ol with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or recrystallization are used to obtain the final product in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group undergoes nucleophilic displacement reactions with various nucleophiles, forming derivatives critical in pharmaceutical synthesis:

ReagentConditionsProductYieldSource
Sodium hydrosulfide (NaSH)70°C, tetrabutyl ammonium hydroxide (TBAOH)2-(Methylthio)-6-methylpyridin-3-ol85%
Methyl iodide (MeI)15–20°C, TBAOH2-(Methylsulfonyl)-6-methylpyridin-3-ol85%
Amines (e.g., NH3)Reflux in ethanol2-(Aminomethyl)-6-methylpyridin-3-ol72–78%
  • Mechanistic Insight : The reaction proceeds via an SN2 mechanism due to steric hindrance from the pyridine ring. Phase-transfer catalysts like TBAOH enhance reactivity in biphasic systems .

Oxidation of the Hydroxyl Group

The phenolic -OH group can be oxidized to a ketone or quinone structure under controlled conditions:

Oxidizing AgentConditionsProductYieldSource
30% H2O275°C, 24h6-Methylpyridine-2,3-dione78%
KMnO4Acidic aqueous medium, 60°C2-(Chloromethyl)-6-methylpyridine-3-carboxylic acid65%
  • Selectivity : Oxidation with H2O2 preserves the chloromethyl group, while stronger oxidants like KMnO4 may modify the side chain .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring directs electrophilic attacks to specific positions based on substituent effects:

ReactionReagentPosition SubstitutedProductYieldSource
NitrationHNO3/H2SO4Position 44-Nitro-2-(chloromethyl)-6-methylpyridin-3-ol52%
SulfonationSO3/H2SO4Position 55-Sulfo-2-(chloromethyl)-6-methylpyridin-3-ol48%
  • Directing Effects : The -OH group at position 3 acts as an ortho/para director, while the methyl group at position 6 induces steric hindrance, favoring substitution at position 4 or 5 .

Deprotonation and Alkylation

The hydroxyl group’s acidity (pKa ~8.5) allows deprotonation and subsequent alkylation:

BaseAlkylating AgentProductYieldSource
NaOHEthyl bromide3-Ethoxy-2-(chloromethyl)-6-methylpyridine67%
K2CO3Benzyl chloride3-Benzyloxy-2-(chloromethyl)-6-methylpyridine63%
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction efficiency by stabilizing the alkoxide intermediate .

Ring Functionalization via Cyclization

The compound participates in cyclization reactions to form fused heterocycles:

ReagentConditionsProductYieldSource
ThioureaReflux in ethanolPyrido[2,3-d]thiazole derivative58%
Hydrazine120°C, sealed tubePyrido[2,3-c]pyridazine61%
  • Key Observation : The chloromethyl group facilitates intramolecular cyclization, forming five- or six-membered rings .

Stability and Degradation

Under acidic or basic conditions, decomposition pathways include:

ConditionDegradation PathwayHalf-LifeSource
pH 1.0 (HCl)Hydrolysis of chloromethyl to hydroxymethyl12h
pH 12.0 (NaOH)Ring-opening to aliphatic amines8h
  • Thermal Stability : The compound decomposes above 200°C, releasing HCl gas .

Green Chemistry Metrics

Optimized synthetic routes for derivatives exhibit favorable green metrics:

Reaction StepAtom Economy (AE)Reaction Mass Efficiency (RME)E-FactorSource
Oxidation with H2O292%0.853.2
Chlorination76%0.4912.5
  • E-Factor Analysis : Lower E-factors (e.g., 3.2 for oxidation) indicate minimal waste generation .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 2-(Chloromethyl)-6-methylpyridin-3-ol hydrochloride exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a potential candidate for developing new antimicrobial agents .

Pharmacological Applications
The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow it to interact with biological targets effectively, leading to the development of novel therapeutic agents .

Synthetic Methodologies

Building Block in Organic Synthesis
this compound is widely used as a building block in organic synthesis. It facilitates the formation of more complex molecular architectures through reactions such as nucleophilic substitution and coupling reactions. This versatility makes it valuable in the synthesis of heterocyclic compounds .

Reagent in Chemical Reactions
The compound acts as a reagent in various chemical reactions, including the synthesis of pyridine derivatives. Its chloromethyl group is particularly useful for introducing functional groups into molecules, enhancing their reactivity and potential applications .

Material Science

Polymerization Processes
In material science, this compound is explored for its potential role in polymerization processes. It can be utilized to modify polymer properties or create new polymeric materials with enhanced functionalities .

Nanotechnology Applications
Recent studies have investigated the use of this compound in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of therapeutic agents .

Case Studies and Research Findings

Study Focus Findings
Study A Antimicrobial propertiesDemonstrated efficacy against E. coli and S. aureus
Study B Synthesis applicationsSuccessfully used as an intermediate for novel drug candidates
Study C Polymer modificationEnhanced mechanical properties in polymer composites

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-methylpyridin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The hydroxyl group may participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Analogs and Key Differences

Compound Name Substituents (Positions) Molecular Weight Key Functional Groups CAS Number
2-(Chloromethyl)-6-methylpyridin-3-ol HCl 2-(ClCH₂), 3-OH, 6-CH₃ 180.03* Chloromethyl, Hydroxyl Not specified
2-Chloro-3-(chloromethyl)-6-methylpyridine HCl 2-Cl, 3-(ClCH₂), 6-CH₃ 180.03* Chloro, Chloromethyl Not provided
3-(Chloromethyl)-2-methylpyridine•HCl 3-(ClCH₂), 2-CH₃ 178.06 Chloromethyl, Methyl Not provided
6-Chloro-2-fluoro-3-hydroxypyridine 2-F, 3-OH, 6-Cl 147.53 Fluoro, Hydroxyl, Chloro 883107-68-4
2-Chloro-6-methylpyridin-3-ol 2-Cl, 3-OH, 6-CH₃ 143.57 Chloro, Hydroxyl 35680-24-1

*Calculated based on molecular formula C₇H₈Cl₂NO.

Key Observations :

  • Positional Isomerism : The chloromethyl group’s position (e.g., 2 vs. 3) significantly impacts reactivity. For instance, this compound’s chloromethyl at position 2 may exhibit different steric and electronic effects compared to the 3-substituted analog .
  • Halogen Diversity : Fluorine’s high electronegativity in 6-chloro-2-fluoro-3-hydroxypyridine increases acidity at the hydroxyl group compared to chlorine-substituted analogs .

Reactivity Profiles :

  • Chloromethyl Group : Enables alkylation reactions, making the compound a precursor for drug intermediates (e.g., antihistamines or antivirals) .
  • Hydroxyl Group: Participates in hydrogen bonding, influencing crystallization behavior and solubility. This contrasts with non-hydroxylated analogs like 2-chloro-3-(chloromethyl)-6-methylpyridine HCl, which may exhibit lower polarity .

Biological Activity

2-(Chloromethyl)-6-methylpyridin-3-ol hydrochloride, also known by its CAS number 98280-34-3, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chloromethyl group and a hydroxyl group on the pyridine ring, which may influence its biological interactions and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloromethyl group can facilitate nucleophilic substitution reactions, potentially leading to the formation of more complex bioactive molecules. The hydroxyl group may contribute to hydrogen bonding interactions, enhancing the compound's solubility and bioavailability.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures displayed activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for related compounds ranged from 6.25 to 12.5 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Pyridine derivatives have been investigated for their anticancer properties. In vitro studies have shown that compounds with similar structural features to this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer). These compounds often act by disrupting cellular proliferation pathways and inducing cell cycle arrest .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Research on related pyridine derivatives has shown their effectiveness in inhibiting specific enzymes involved in cancer cell metabolism. For example, studies have demonstrated that certain pyridine-based compounds can inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis in rapidly dividing cells .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound exhibited potent antibacterial activity against both E. coli and S. aureus, with MIC values comparable to standard antibiotics .

Study 2: Anticancer Activity

In another investigation, the anticancer potential of related pyridine compounds was assessed using MCF-7 and MDA-MB-231 cell lines. The findings revealed that these compounds could significantly reduce cell viability at sub-micromolar concentrations, indicating their potential as therapeutic agents in cancer treatment .

Data Tables

Biological Activity MIC (μg/mL) Cell Line Effect
Antibacterial6.25 - 12.5E. coliInhibition of growth
Antibacterial6.25 - 12.5S. aureusInhibition of growth
Anticancer<1MCF-7Induction of apoptosis
Anticancer<1MDA-MB-231Induction of apoptosis

Q & A

Q. What are the optimal synthetic routes for 2-(Chloromethyl)-6-methylpyridin-3-ol hydrochloride, and how can reaction efficiency be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or oxidation-reduction pathways. For example, the chloromethyl group may be introduced using alkylating agents (e.g., chloromethyl ethers) under controlled pH (~6–7) to minimize side reactions . Purification via recrystallization in ethanol/water mixtures improves yield (>75%) . Efficiency can be enhanced by optimizing reaction time (e.g., 12–24 hours at 60°C) and monitoring intermediates using TLC or HPLC .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation : Use 1H^1H-NMR to identify characteristic peaks (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 2.5 ppm) .
  • Purity Assessment : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) and UV detection at 254 nm .
  • Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves stereochemistry and hydrogen bonding patterns .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reactivity of the chloromethyl group in nucleophilic substitutions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity by stabilizing transition states, while elevated temperatures (50–80°C) accelerate substitution kinetics. For example, in amination reactions, DMF at 70°C achieves >90% conversion in 8 hours . Competing hydrolysis can be suppressed by maintaining anhydrous conditions . Kinetic studies via 1H^1H-NMR or IR spectroscopy are recommended to track reaction progress .

Q. What computational methods are suitable for predicting the compound’s stability and interaction with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers using AMBER or GROMACS to assess hydrolytic stability .
  • Docking Studies : AutoDock Vina predicts binding affinities with enzymes (e.g., kinases) by modeling the chloromethyl group’s electrostatic interactions .
  • DFT Calculations : Gaussian 09 optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to explain reactivity trends .

Q. How should contradictory spectral data (e.g., NMR shifts vs. X-ray results) be resolved?

  • Methodological Answer :
  • Cross-Validation : Compare experimental 1H^1H-NMR data with computed chemical shifts (using ACD/Labs or ChemDraw) to identify discrepancies.
  • Dynamic Effects : Variable-temperature NMR detects conformational flexibility that may explain shifts inconsistent with static X-ray structures .
  • Crystallographic Refinement : Use SHELXL to model disorder or hydrogen bonding anomalies in the crystal lattice .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in aqueous environments?

  • Methodological Answer :
  • Hydrolysis Mitigation : Store at 4°C in desiccators to prevent moisture-induced degradation .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration .
  • Exposure Control : Use fume hoods and PPE (nitrile gloves, goggles) during synthesis; monitor airborne particulates via GC-MS .

Data Interpretation and Optimization

Q. How can researchers optimize reaction conditions when scaling up synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) using a factorial design to identify critical factors .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediates .
  • Green Chemistry Metrics : Calculate E-factors and atom economy to minimize waste during scale-up .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(Chloromethyl)-6-methylpyridin-3-ol hydrochloride
Reactant of Route 2
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2-(Chloromethyl)-6-methylpyridin-3-ol hydrochloride

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